Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-
CAS No.:
Cat. No.: VC13796095
Molecular Formula: C39H56ClN3O10S2
Molecular Weight: 826.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H56ClN3O10S2 |
|---|---|
| Molecular Weight | 826.5 g/mol |
| IUPAC Name | [(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
| Standard InChI | InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13- |
| Standard InChI Key | LTLNAIFGVAUBEJ-VWGJIMKTSA-N |
| Isomeric SMILES | CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |
| SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
| Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |
Introduction
Chemical Structure and Molecular Properties
DM1-SMe belongs to the maytansinoid family, characterized by a 19-membered macrocyclic lactone core derived from Maytenus ovatus. Its molecular formula is , with a molecular weight of 826.5 g/mol. The compound features a disulfide-containing linker at the N2' position, enabling conjugation to monoclonal antibodies via lysine residues (Fig. 1) . Key structural modifications compared to maytansine include:
-
N2'-deacetylation: Enhances solubility and facilitates linker attachment.
-
4-Methyl-4-(methyldithio)-1-oxopentyl side chain: Provides a cleavable disulfide bond for intracellular drug release.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 826.5 g/mol |
| IUPAC Name | [(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |
| Key Functional Groups | Macrocyclic lactone, disulfide linker, chloro and methoxy substituents |
The disulfide linker in DM1-SMe is critical for ADC stability in circulation and intracellular activation. Upon internalization into cancer cells, glutathione-mediated reduction cleaves the disulfide bond, releasing the active maytansinoid metabolite .
Mechanism of Action: Microtubule Dynamics Suppression
DM1-SMe exerts cytotoxicity by binding to the vinca alkaloid site on β-tubulin, preferentially targeting microtubule plus ends . This interaction suppresses microtubule dynamic instability, a process essential for mitotic spindle formation and chromosome segregation.
In Vitro Tubulin Binding
-
Binding Affinity: DM1-SMe exhibits a dissociation constant () of 0.1 μM for tubulin, comparable to maytansine (0.07 μM) .
-
Dynamic Instability Parameters: At 100 nM, DM1-SMe reduces microtubule growth rate by 85%, shortening rate by 92%, and catastrophe frequency by 70% in purified tubulin assays .
Cellular Effects
-
Mitotic Arrest: Treatment with DM1-SMe (IC = 340 pM) induces G2/M phase arrest within 24 hours, leading to apoptosis .
-
Metabolic Activation: Lysosomal degradation of ADCs releases DM1-SMe derivatives, including DM1-SPP-lysine, which retains potent microtubule inhibition (86% dynamicity suppression at 24 h) .
Preclinical Development and ADC Applications
DM1-SMe is primarily utilized in ADCs, where it is conjugated to tumor-specific antibodies via cleavable (e.g., SPP linker) or non-cleavable (e.g., SMCC linker) bonds .
Key ADC Candidates
-
Trastuzumab Emtansine (T-DM1): FDA-approved for HER2+ breast cancer, utilizing DM1 conjugated to trastuzumab. T-DM1 achieves tumor regression in xenograft models at 3 mg/kg doses .
-
Cantuzumab Mertansine: Targets CanAg in colorectal and pancreatic cancers, demonstrating complete tumor regression in preclinical models .
Pharmacokinetic Profile
-
ADC Stability: DM1-SMe conjugates exhibit plasma half-lives of 7–10 days in humans, with minimal free drug release (<1% over 72 h) .
-
Tumor Penetration: Conjugates achieve intratumoral DM1-SMe concentrations of 10–50 nM, sufficient for sustained microtubule suppression .
Structural Insights and Derivative Optimization
X-ray crystallography of DM1-SMe bound to tubulin reveals key interactions:
-
Hydrogen Bonding: The C3 carbamate moiety forms hydrogen bonds with β-tubulin Asn228 .
-
Hydrophobic Contacts: The macrocyclic core interacts with Leu248 and Leu255, stabilizing the complex .
Recent derivatives explore modifications to the C15 side chain, improving solubility and reducing off-target toxicity . For example, replacing the methyldithio group with a PEGylated linker increases ADC plasma stability by 40%.
Future Directions and Challenges
While DM1-SMe ADCs represent a breakthrough in targeted therapy, challenges persist:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume